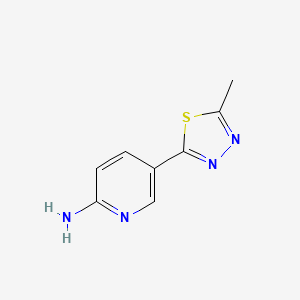
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound that features both a thiadiazole and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecule .
相似化合物的比较
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- 2-(ω-Haloalkylthio)thiadiazoles
Uniqueness
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1177269-10-1 |
|---|---|
分子式 |
C8H8N4S |
分子量 |
192.24 g/mol |
IUPAC 名称 |
5-(5-methyl-1,3,4-thiadiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10) |
InChI 键 |
FTOXUFKMUWSZAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


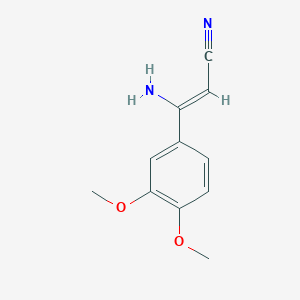
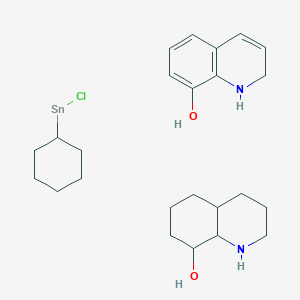
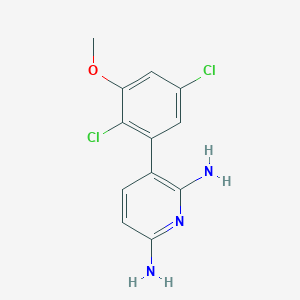
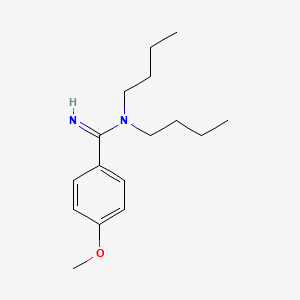
![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
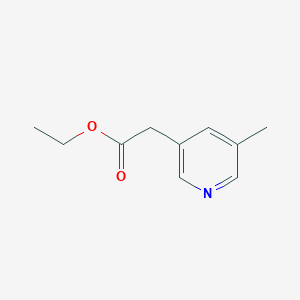
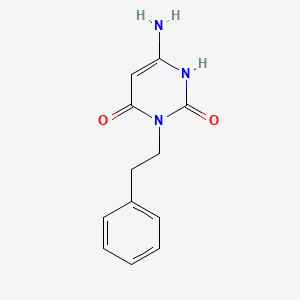
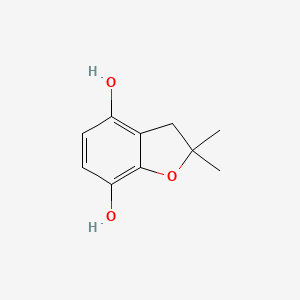
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

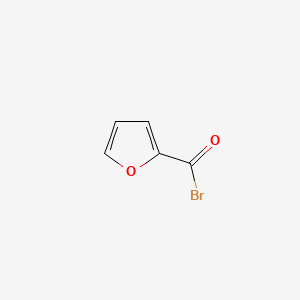
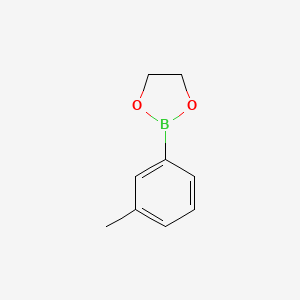
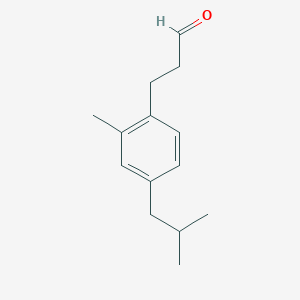
![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
